molecular formula C11H15NO2S B185950 tert-Butyl (3-mercaptophenyl)carbamate CAS No. 195622-56-1

tert-Butyl (3-mercaptophenyl)carbamate

Cat. No.: B185950
CAS No.: 195622-56-1
M. Wt: 225.31 g/mol
InChI Key: FKQZBRIRXCOQJC-UHFFFAOYSA-N
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Description

tert-Butyl (3-mercaptophenyl)carbamate is an organic compound that features a thiol group (-SH) attached to a phenyl ring, which is further connected to a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-mercaptophenyl)carbamate typically involves the reaction of 3-mercaptophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester. The general reaction scheme is as follows:

3-Mercaptophenol+tert-Butyl chloroformate(3-Mercapto-phenyl)-carbamic acid tert-butyl ester+HCl\text{3-Mercaptophenol} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-Mercaptophenol+tert-Butyl chloroformate→(3-Mercapto-phenyl)-carbamic acid tert-butyl ester+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-mercaptophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

tert-Butyl (3-mercaptophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential as a drug precursor or as a protective agent against oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl (3-mercaptophenyl)carbamate is unique due to the presence of both a thiol group and a carbamic acid ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. In comparison, similar compounds may lack the thiol group or have different functional groups, leading to different reactivity and applications.

Biological Activity

tert-Butyl (3-mercaptophenyl)carbamate is a compound characterized by its unique structure that includes a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with a thiol (mercapto) group. This configuration imparts distinctive chemical and biological properties, making it of interest in medicinal chemistry and organic synthesis. The compound has been investigated for various biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.

  • Molecular Formula : C₁₃H₁₉N₁O₂S
  • Molecular Weight : Approximately 239.34 g/mol

The presence of the mercapto group enhances the compound's reactivity and potential interactions with biological targets.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The mercapto group is known to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage plays a role.

2. Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory effects. For instance, compounds synthesized from related structures showed inhibition of carrageenan-induced rat paw edema, with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin . The following table summarizes the anti-inflammatory activity of selected derivatives:

CompoundPercentage Inhibition (%)Comparison to Indomethacin
4a54.239Comparable
4i54.130Comparable
Other39.021 - 54.021Varies

3. Potential Anticancer Activity

The structural features of this compound suggest potential enzyme inhibition capabilities that may lead to anticancer properties. Preliminary studies indicate that compounds with similar structures can interact with specific active sites on target enzymes, altering their activity and potentially leading to significant biological effects.

The mechanism by which this compound exerts its biological effects likely involves interactions with various enzymes and receptors:

  • Enzyme Inhibition : The mercapto group may facilitate binding to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may also interact with cellular receptors involved in inflammatory processes or cancer progression.

Case Studies

Several studies have focused on the synthesis and biological evaluation of carbamate derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various substituted benzamido phenylcarbamates, including those with thiol functionalities, and evaluated their anti-inflammatory activities using the carrageenan model in rats .
  • In Silico Studies : Computational docking studies have been employed to predict the binding modes of these compounds to COX-2 enzymes, providing insights into their potential efficacy as anti-inflammatory agents .

Properties

IUPAC Name

tert-butyl N-(3-sulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQZBRIRXCOQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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